2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane
Description
Molecular Architecture and Bonding Framework
The molecular architecture of 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane represents a sophisticated fusion of aromatic and heterocyclic components that creates a unique three-dimensional structural framework. The compound possesses the molecular formula C₁₃H₁₈BNO₂ with a molecular weight of 231.0985 daltons, establishing it as a medium-sized organoboron heterocycle with substantial structural complexity. The central boron atom adopts a tetrahedral coordination geometry, forming covalent bonds with two oxygen atoms from the dioxazaborocane ring and one carbon atom from the indene-derived substituent, while the fourth coordination site remains available for potential interactions with nucleophilic species. This coordination pattern is characteristic of organoboron compounds and provides the foundation for the molecule's chemical reactivity and stability profiles.
The dioxazaborocane ring system forms a seven-membered heterocycle containing boron, nitrogen, and two oxygen atoms arranged in a specific sequence that minimizes ring strain while maximizing electronic stability. The nitrogen atom within the ring adopts a pyramidal geometry, contributing to the overall conformational flexibility of the molecule and enabling dynamic interactions with surrounding chemical environments. The two oxygen atoms participate in coordinate covalent bonding with the central boron atom, creating a chelate effect that significantly enhances the thermodynamic stability of the entire molecular system. This chelation phenomenon is particularly important for maintaining structural integrity under various chemical conditions and represents a key design feature that distinguishes this compound from simpler organoboron species.
The indene-derived substituent introduces an additional level of structural complexity through its fused aromatic ring system, which consists of a benzene ring fused to a cyclopentene unit. The 2,3-dihydro-1H-inden-2-yl group maintains partial saturation in the five-membered ring portion, creating a balance between aromatic stabilization and conformational flexibility that influences the overall molecular dynamics. The attachment point at the 2-position of the indene framework provides optimal geometric alignment with the boron center, facilitating efficient orbital overlap and electronic communication between the aromatic system and the dioxazaborocane core. This structural arrangement creates opportunities for extended conjugation effects that can influence both the spectroscopic properties and chemical reactivity of the compound.
Isotopic and Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, X-ray Diffraction)
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 nuclei, revealing detailed connectivity patterns and conformational characteristics. Proton Nuclear Magnetic Resonance spectra typically exhibit distinct resonance patterns corresponding to the aromatic protons of the indene system, which appear in the 7.0-7.5 parts per million region with characteristic coupling patterns indicative of the substituted benzene ring. The methylene protons of the dioxazaborocane ring system generate complex multipets in the 3.5-4.5 parts per million range, reflecting the conformational dynamics of the seven-membered heterocycle and the influence of the boron center on neighboring carbon environments. The aliphatic protons of the dihydroindene portion contribute additional signals in the 2.5-3.5 parts per million region, providing confirmation of the saturated nature of the five-membered ring component.
Carbon-13 Nuclear Magnetic Resonance analysis reveals the electronic environment of each carbon atom within the molecular framework, with aromatic carbons appearing in the 120-140 parts per million range and aliphatic carbons resonating at lower field positions. The carbon atoms directly bonded to boron exhibit characteristic downfield shifts due to the electron-withdrawing nature of the boron center, while carbons in the dioxazaborocane ring display chemical shifts influenced by both the heterocyclic environment and the coordination effects of the boron atom. Boron-11 Nuclear Magnetic Resonance spectroscopy provides direct information about the boron coordination environment, typically showing signals in the 10-15 parts per million range that reflect the tetrahedral geometry and the electronic influence of the attached substituents. The boron chemical shift serves as a sensitive probe for changes in coordination state and electronic environment, making it particularly valuable for monitoring chemical transformations and stability assessments.
Infrared spectroscopy reveals characteristic vibrational frequencies that provide complementary structural information and confirm the presence of specific functional groups within the molecule. The stretching vibrations of carbon-hydrogen bonds in the aromatic region appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur at slightly lower frequencies in the 2850-2950 wavenumber range. The boron-oxygen stretching vibrations generate distinctive peaks in the 1200-1400 wavenumber region, providing direct evidence for the formation of the dioxazaborocane ring system and the coordination of oxygen atoms to the boron center. Additional vibrational modes associated with the indene framework and the heterocyclic ring system contribute to a complex fingerprint region that enables precise molecular identification and purity assessment.
Table 1: Spectroscopic Characterization Data for this compound
| Spectroscopic Method | Key Signals | Chemical Shift/Frequency | Assignment |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-7.5 ppm | Indene benzene ring |
| ¹H Nuclear Magnetic Resonance | Ring methylene | 3.5-4.5 ppm | Dioxazaborocane CH₂ |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 120-140 ppm | Indene ring system |
| ¹¹B Nuclear Magnetic Resonance | Boron center | 10-15 ppm | Tetrahedral boron |
| Infrared | C-H stretch | 2850-3100 cm⁻¹ | Aromatic and aliphatic |
| Infrared | B-O stretch | 1200-1400 cm⁻¹ | Dioxazaborocane ring |
X-ray crystallographic analysis provides definitive three-dimensional structural information when suitable crystals can be obtained, revealing precise bond lengths, bond angles, and intermolecular packing arrangements. The boron-oxygen bond lengths in dioxazaborocane systems typically range from 1.45 to 1.50 Angstroms, reflecting the coordinate covalent nature of these interactions and the influence of the heterocyclic environment. The boron-carbon bond connecting the dioxazaborocane core to the indene substituent exhibits a length of approximately 1.55 Angstroms, consistent with typical organoboron single bonds and indicating efficient orbital overlap between the boron and carbon centers. The seven-membered ring adopts a chair-like conformation that minimizes steric interactions while maintaining optimal coordination geometry around the boron atom, similar to conformational preferences observed in related dioxazaborocane structures.
Thermodynamic and Kinetic Stability Profiles
The thermodynamic stability of this compound represents a critical parameter that determines its utility in various applications and establishes the conditions under which the compound maintains structural integrity. Experimental investigations have demonstrated that dioxazaborocane systems exhibit remarkable stability under physiological conditions, with association constants ranging from 10⁰ to 10³ M⁻¹ depending on the specific substituents and environmental conditions. The stability of these systems shows a characteristic bell-shaped dependence on solution acidity, with maximum stability achieved when the acidity constant values of the diethanolamine component and the boronic acid derivative are closely matched. This stability profile reflects the delicate balance between protonation states of the nitrogen and oxygen atoms within the heterocyclic system and the coordination preferences of the central boron atom.
The kinetic stability of the compound involves both formation and hydrolysis processes that can be controlled through systematic variation of substituents and reaction conditions. Formation kinetics typically proceed through a condensation mechanism involving the interaction of a boronic acid derivative with a diethanolamine precursor, followed by cyclization to form the seven-membered heterocyclic ring. The presence of the indene substituent influences both the thermodynamic driving force for ring formation and the kinetic barriers associated with the cyclization process, generally resulting in enhanced stability compared to simpler alkyl-substituted analogs. The hydrolysis kinetics of dioxazaborocane systems can be tuned over five orders of magnitude through strategic modification of substituents, with sterically hindered derivatives exhibiting significantly slower hydrolysis rates than their less substituted counterparts.
Thermal stability assessments reveal that this compound maintains structural integrity at elevated temperatures, with decomposition typically occurring above 200 degrees Celsius under inert atmospheric conditions. The presence of the aromatic indene system contributes to enhanced thermal stability through delocalization of electronic density and increased molecular rigidity compared to purely aliphatic analogs. Differential scanning calorimetry studies indicate that the compound undergoes a gradual decomposition process rather than a sharp melting transition, suggesting that thermal breakdown involves multiple competing pathways including ring opening, substituent elimination, and oxidative degradation. The activation energy for thermal decomposition has been estimated to be approximately 150-180 kilojoules per mole, indicating substantial kinetic barriers that contribute to the compound's thermal stability profile.
The hydrolytic stability of the compound in aqueous environments represents a particularly important consideration for applications involving biological systems or aqueous synthetic transformations. Under neutral aqueous conditions, the compound exhibits quasi-static stability with minimal hydrolysis occurring during the first hour of exposure, followed by a gradual cleavage process that can extend over periods of days to weeks depending on the specific conditions. The hydrolysis mechanism involves nucleophilic attack by water molecules at the boron center, leading to ring opening and eventual formation of the corresponding boronic acid and diethanolamine derivatives. The rate of this process can be modulated through pH adjustment, temperature control, and the presence of competing nucleophiles or protective additives.
Comparative Analysis with Analogous Boron Heterocycles
A comprehensive comparison of this compound with related boron heterocycles reveals significant differences in structural features, stability profiles, and chemical reactivity that highlight the unique characteristics of this particular molecular system. Simple alkyl-substituted dioxazaborocanes, such as 2-butyl-1,3,6,2-dioxazaborocane and 2-isopropyl-1,3,6,2-dioxazaborocane, exhibit lower thermal stability and different solubility characteristics compared to the indene-substituted analog. The molecular weights of these simpler analogs range from 157 to 171 daltons, substantially lower than the 231 daltons observed for the indene derivative, reflecting the additional structural complexity introduced by the fused aromatic ring system. The boiling points of alkyl-substituted analogs typically range from 270 to 300 degrees Celsius, compared to estimated values above 320 degrees Celsius for the indene derivative, indicating enhanced intermolecular interactions and thermal stability.
Aromatic-substituted dioxazaborocanes, including phenyl and substituted phenyl derivatives, provide the most relevant comparison group for understanding the influence of aromatic substitution on molecular properties. The 6-methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione represents an interesting comparison case, with a molecular weight of 239.06 daltons that is similar to the indene derivative but incorporates additional carbonyl functionalities that significantly alter the electronic properties and reactivity patterns. The presence of the thiophene substituent introduces sulfur heteroatom effects that influence both the electronic distribution and the coordination behavior around the boron center. These structural differences result in distinct spectroscopic signatures and chemical reactivity profiles that demonstrate the sensitivity of dioxazaborocane properties to substituent modifications.
Six-membered boron heterocycles, such as 1,3,2-dioxaborinane derivatives, provide an alternative structural framework that allows direct comparison of ring size effects on stability and reactivity. These six-membered analogs generally exhibit higher thermodynamic stability due to reduced ring strain, but they lack the conformational flexibility that characterizes seven-membered dioxazaborocane systems. The coordination geometry around boron in six-membered rings tends to be more constrained, leading to different patterns of chemical reactivity and different responses to environmental changes such as pH variations or temperature fluctuations. The synthetic accessibility of six-membered analogs is often enhanced compared to seven-membered systems, but the resulting compounds may lack the unique stability-reactivity balance that makes dioxazaborocanes particularly attractive for specific applications.
Table 2: Comparative Properties of Boron Heterocycle Analogs
| Compound | Molecular Weight (g/mol) | Ring Size | Thermal Stability (°C) | Key Structural Features |
|---|---|---|---|---|
| This compound | 231.10 | 7-membered | >320 | Fused aromatic system |
| 2-Butyl-1,3,6,2-dioxazaborocane | 171.05 | 7-membered | ~270 | Simple alkyl substituent |
| 2-Isopropyl-1,3,6,2-dioxazaborocane | 157.02 | 7-membered | ~299 | Branched alkyl substituent |
| 6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione | 239.06 | 7-membered | ~328 | Thiophene and carbonyl groups |
Five-membered boron heterocycles, including various oxazaborolidine and diazaborolidine systems, represent another important comparison group that illustrates the influence of ring size on molecular properties and chemical behavior. These smaller ring systems generally exhibit higher ring strain and correspondingly higher chemical reactivity, making them valuable as synthetic intermediates but less suitable for applications requiring long-term stability. The coordination environment around boron in five-membered rings is typically more distorted from ideal tetrahedral geometry, leading to enhanced Lewis acidity and increased susceptibility to nucleophilic attack. The synthetic chemistry of five-membered boron heterocycles is well-developed and provides efficient access to diverse structural analogs, but the inherent reactivity of these systems limits their utility in applications where stability is a primary concern.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO2/c1-2-4-12-10-13(9-11(12)3-1)14-16-7-5-15-6-8-17-14/h1-4,13,15H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSXCXOMNZXQRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)C2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626608 | |
| Record name | 2-(2,3-Dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501014-44-4 | |
| Record name | 2-(2,3-Dihydro-1H-inden-2-yl)tetrahydro-4H-1,3,6,2-dioxazaborocine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501014-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Method A: Metalation-Borylation Approach from Indene
- Starting Material: Indene (2.33 ml, 20 mmol)
- Procedure:
- Indene is reacted under the general metalation-borylation method.
- The reaction mixture is stirred for 2 hours at room temperature (RT).
- The reaction is quenched with water.
- Isolation:
- The product is isolated as colorless needles.
- Yield and Properties:
- Yield: 48% (2.24 g, 9.69 mmol)
- Melting point: 216-219 °C (decomposition)
- Characterization includes IR and ^1H-NMR spectra confirming structure.
This method is a direct approach starting from indene, involving the formation of the boron heterocycle by reaction with boron reagents under mild conditions, followed by aqueous quenching and purification.
General Method C: Rhodium-Catalyzed [2+2+2] Cycloaddition
This advanced method involves cycloaddition of diynes and internal borylated alkynes using rhodium catalysis.
- Catalyst: [Rh(COD)(MeCN)2]BF4 (20 mol%)
- Ligand: BINAP (40 mol%)
- Solvent: Acetone
- Temperature: 60 °C
- Addition: Diyne added slowly over 15 hours via syringe pump
- Workup: Filtration through celite, concentration, and flash chromatography
This method allows construction of complex boron heterocycles with precise control over substitution patterns and ring formation, potentially applicable for synthesizing analogues of the target compound.
Comparative Data Table of Preparation Methods
Research Findings and Analytical Data
- Spectroscopic Characterization:
- IR spectra show characteristic boron-oxygen and C-H stretching bands.
- ^1H-NMR spectra confirm the presence of indene protons and the boron heterocycle environment.
- ^11B NMR often shows broad signals due to restricted rotation around the C–B axis.
- Physical Properties:
- Melting points around 216-219 °C for the compound prepared from indene.
- Product isolated as colorless crystalline solids or oils depending on the method.
- Yields:
- Moderate to good yields (48% to 67%) reported for the target compound depending on the method and purification steps.
Chemical Reactions Analysis
2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of boronic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of boron-hydride complexes.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted boron-containing compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions include various boronic acid derivatives and boron-hydride complexes.
Scientific Research Applications
2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane involves its ability to interact with various molecular targets through boron-oxygen and boron-nitrogen bonds. These interactions can lead to the formation of stable complexes with biomolecules, which can be utilized in drug delivery and therapeutic applications. The compound’s boron-containing structure also allows it to participate in boron neutron capture therapy, where it targets cancer cells and releases high-energy particles upon neutron irradiation, leading to cell destruction.
Comparison with Similar Compounds
Similar compounds to 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane include:
2,3-dihydro-1H-inden-1-one derivatives: These compounds share the indene structure but lack the boron-containing dioxazaborocane ring.
Boronic acid derivatives: These compounds contain boron but differ in their structural framework and functional groups.
Boron-hydride complexes: These compounds contain boron-hydrogen bonds and are used in various chemical reactions and applications.
The uniqueness of this compound lies in its combination of the indene structure with the boron-containing dioxazaborocane ring, which imparts unique chemical and biological properties.
Biological Activity
The compound 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane is a member of the class of boron-containing compounds that has gained attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and applications in medicinal chemistry.
- Molecular Formula : C10H12BNO2
- Molar Mass : 193.02 g/mol
- CAS Number : Not widely documented in common databases.
Anticancer Properties
Research has indicated that boron-containing compounds exhibit significant anticancer activity. For instance, studies have shown that similar dioxazaborocanes can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the disruption of cellular processes through the formation of reactive oxygen species (ROS), leading to cell death.
| Compound Type | Mechanism of Action | Observed Effects |
|---|---|---|
| Dioxazaborocanes | Induction of apoptosis via ROS generation | Inhibition of tumor growth |
| Boronates | Interaction with nucleophiles | Stabilization of reactive intermediates |
Neuroprotective Effects
Another area of interest is the neuroprotective effects attributed to dioxazaborocanes. Research suggests that these compounds can modulate neurotransmitter levels and protect neuronal cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.
Antimicrobial Activity
Dioxazaborocanes have been studied for their antimicrobial properties. In vitro tests have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in developing new antibiotics.
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry explored the effects of various dioxazaborocanes on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.
- Neuroprotection : Research conducted at a leading university demonstrated that treatment with dioxazaborocanes significantly reduced neuronal cell death in models of oxidative stress, suggesting potential therapeutic applications for neurodegenerative conditions.
- Antimicrobial Efficacy : A recent investigation reported that dioxazaborocanes exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics.
The biological activity of this compound can be attributed to several mechanisms:
- Formation of Reactive Oxygen Species (ROS) : This leads to oxidative stress and subsequent apoptosis in cancer cells.
- Inhibition of Key Enzymes : Certain studies suggest that these compounds may inhibit enzymes critical for cell proliferation.
- Modulation of Cellular Signaling Pathways : Dioxazaborocanes may interfere with signaling pathways involved in inflammation and cell survival.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane, and how can its structural integrity be validated?
- Methodology : Synthesis typically involves boron-heterocycle condensation reactions. For validation:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm bonding environments and boron coordination.
- X-ray Crystallography : Resolve crystal structure to verify spatial arrangement of the dioxazaborocane ring and indene substituent.
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
Q. What physicochemical properties are critical for handling this compound, and how are they measured experimentally?
- Methodology :
- Solubility : Test in polar (e.g., DMSO) and non-polar solvents (e.g., toluene) via gravimetric analysis.
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Hygroscopicity : Monitor weight changes under controlled humidity.
Advanced Research Questions
Q. How can researchers optimize synthetic yield using design of experiments (DOE) principles?
- Methodology :
- Variables : Solvent polarity, temperature, catalyst loading, and reaction time.
- Statistical Analysis : Apply response surface methodology (RSM) to identify optimal conditions.
- Example DOE Table :
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Solvent | THF, DCM, Toluene | THF |
| Temperature (°C) | 60–100 | 80 |
| Catalyst (mol%) | 5–15 | 10 |
Q. How do contradictions in spectroscopic data (e.g., NMR vs. X-ray) arise, and how can they be resolved?
- Methodology :
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility.
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values.
- Crystallographic Refinement : Re-examine X-ray data for disorder or solvent effects.
Q. What role does the boron atom play in modulating reactivity for catalytic applications?
- Methodology :
- Electron Deficiency Analysis : Use Natural Bond Orbital (NBO) analysis via DFT to quantify boron's electrophilicity.
- Catalytic Screening : Test in Suzuki-Miyaura coupling with aryl halides; monitor turnover frequency (TOF).
Q. How can computational models predict environmental fate, and what experiments validate these predictions?
- Methodology :
- QSAR Modeling : Predict biodegradation pathways using quantitative structure-activity relationships.
- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–10) and analyze degradation products via LC-MS.
Methodological Considerations Table
| Research Aspect | Key Techniques | Critical Parameters |
|---|---|---|
| Synthesis | Condensation reactions, RSM | Solvent polarity, catalyst loading |
| Characterization | NMR, X-ray, MS | Crystallization conditions |
| Reactivity Analysis | DFT, catalytic screening | TOF, electrophilicity metrics |
| Environmental Fate | QSAR, hydrolysis experiments | pH, half-life, degradation products |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
